molecular formula C12H14N4O2 B2759093 4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid CAS No. 1409589-52-1

4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid

Cat. No.: B2759093
CAS No.: 1409589-52-1
M. Wt: 246.27
InChI Key: WSLTWKHANIXKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid is a compound that features a benzoic acid moiety linked to a triazole ring via an ethylamino group. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Alkylation: The triazole ring is then alkylated using an ethyl halide to introduce the ethyl group.

    Amidation: The alkylated triazole is reacted with an amine to form the ethylamino group.

    Coupling with Benzoic Acid: Finally, the ethylamino-triazole compound is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to the triazole ring’s ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole-benzoic acid hybrid with potential therapeutic applications.

    4-(4H-1,2,4-triazol-3-yl)aniline: A triazole derivative with aniline functionality, used in various chemical and biological studies.

Uniqueness

4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid is unique due to its specific structure, which combines the properties of both the triazole ring and the benzoic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-[2-(4-methyl-1,2,4-triazol-3-yl)ethylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16-8-14-15-11(16)6-7-13-10-4-2-9(3-5-10)12(17)18/h2-5,8,13H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLTWKHANIXKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.